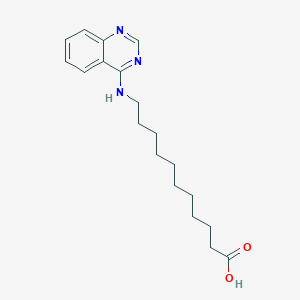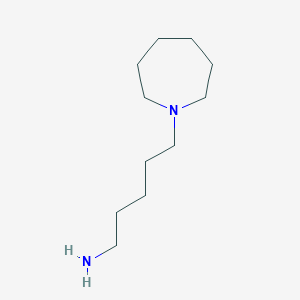
C17H14N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxyphenylamino group and a carboxylic acid moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to alter the quinoline core or the hydroxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the quinoline core or the hydroxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce different hydroquinoline derivatives .
Aplicaciones Científicas De Investigación
4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism by which 4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with DNA .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: Known for its anticancer and antioxidant properties.
4-[(4-Hydroxyphenyl)amino]but-3-en-2-one: Studied for its enzyme inhibition activities.
Uniqueness
4-[(3-Hydroxyphenyl)amino]-2-methylquinoline-6-carboxylic acid stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
IUPAC Name |
4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-16(19-12-3-2-4-13(20)9-12)14-8-11(17(21)22)5-6-15(14)18-10/h2-9,20H,1H3,(H,18,19)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXCBQWZUZYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7792303.png)

![N-[2,6-bis(propan-2-yl)phenyl]-4-[1-(hydrazinecarbonyl)ethoxy]benzamide](/img/structure/B7792314.png)
![4-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B7792317.png)



![3-{11-Tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}propanoic acid](/img/structure/B7792337.png)


![4-[(4-Hydroxyphenyl)amino]quinazoline-7-carboxylic acid hydrochloride](/img/structure/B7792380.png)



